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Compound of Interest

2,4-Bis(bromomethyl)-1,3,5-
Compound Name:
triethylbenzene

Cat. No.: B068364

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. GW4064
is not for human or veterinary use.

Executive Summary

GW4064 is a potent and selective synthetic, non-steroidal agonist of the Farnesoid X Receptor
(FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1]
[2][3][4] It is widely utilized as a chemical tool to investigate the physiological and
pathophysiological functions of FXR.[4] While its therapeutic potential has been explored,
limitations such as poor bioavailability and potential off-target effects have restricted its clinical
development.[5][6] This guide provides a comprehensive overview of the chemical properties,
biological activities, and experimental applications of GW4064.

Chemical and Physical Properties

GW4064, with the IUPAC name 3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-
oxazol-4-yllmethoxy]phenyllethenyl]benzoic acid, is a complex organic molecule.[7] Its key
physicochemical properties are summarized in the table below.
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Property Value Reference
CAS Number 278779-30-9 [21[7
Molecular Formula C28H22CI3sNOa4 [2][7]
Molecular Weight 542.8 g/mol [7]
Appearance Crystalline solid [2]
DMSO: 25 mg/mL, DMF: 25
B mg/mL, Ethanol: 1 mg/mL,
Solubility [2][8]
DMSO:PBS (pH 7.2) (1:2): 0.3
mg/mL
Amax 304 nm [8]
Purity >95% [2]
Store at -20°C as a solid.
Storage Stock solutions can be stored [9]

at -80°C for up to 6 months.

Biological Activity and Mechanism of Action
Primary Mechanism: Farnesoid X Receptor (FXR)

Agonism

GW4064 is a highly potent and selective agonist of FXR, with reported ECso values in the

nanomolar range.
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Cell
Assay Type Species ) ECso Reference
Line/System
Cell-free assay Not specified Isolated receptor 15 nM
Cell-based
Human Cv-1 90 nM
reporter assay
Cell-based
Mouse Cv-1 80 nM
reporter assay
Cell-based »
Not specified Cv-1 65 nM [1]

reporter assay

Activation of FXR by GW4064 initiates a signaling cascade that regulates the expression of
numerous genes involved in metabolic homeostasis.[10] Upon binding, FXR forms a
heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements
(FXREsSs) in the promoter regions of target genes.[10] This leads to the recruitment of co-
activators and subsequent modulation of gene transcription.[5]

A key target gene of the FXR pathway is the Small Heterodimer Partner (SHP), which in turn
represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting
enzyme in bile acid synthesis.[11][12] This negative feedback loop is central to maintaining bile
acid homeostasis.
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FXR Signaling Pathway Activation by GW4064.

Off-Target Activities: G Protein-Coupled Receptors
(GPCRS)
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Recent studies have revealed that GW4064 can exert FXR-independent effects through
modulation of multiple G protein-coupled receptors (GPCRs).[13][14] Specifically, GW4064 has
been shown to activate Gai/o and Gqg/11 G proteins and interact with histamine receptors,
robustly activating H1 and H4 receptors while inhibiting the H2 receptor.[13][14] These off-
target activities necessitate careful interpretation of experimental results, as some observed
biological effects of GW4064 may not be solely attributable to FXR activation.[13]

Applications in Research and Drug Development

GW4064 serves as a valuable research tool for elucidating the role of FXR in various
physiological and disease states.

Metabolic Diseases

¢ Hepatic Steatosis and Insulin Resistance: In animal models of diet-induced obesity, GW4064
treatment has been shown to suppress weight gain, reduce hepatic lipid accumulation, and
improve insulin sensitivity.[3][9] The proposed mechanism involves the downregulation of the
lipid transporter CD36.[3]

o Cholestasis: GW4064 demonstrates hepatoprotective effects in rat models of cholestasis by
inducing the expression of canalicular transporters such as BSEP, MDR2/3, and MRP2,
which are involved in bile acid efflux, and by repressing bile acid synthesis.[11]

Oncology

The role of FXR in cancer is complex, with both pro- and anti-tumorigenic effects reported.
GW4064 has been used to investigate these roles:

¢ In some studies, GW4064 has been shown to enhance the chemosensitivity of colorectal
cancer cells to oxaliplatin by inducing pyroptosis.

« It has also been found to induce immunogenic cell death in colorectal cancer cells,
suggesting a potential role in enhancing anti-cancer immunotherapy.[15]

o Conversely, some studies have reported GW4064-induced apoptosis in breast cancer cells
(MCF-7) to be FXR-independent and potentially mediated by its off-target effects on
histamine receptors.[13]
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Intestinal Barrier Function

GW4064 has been shown to protect against lipopolysaccharide (LPS)-induced intestinal barrier
dysfunction.[16][17] This effect is mediated through the FXR/aKlotho/BKlotho/FGFs pathway,
leading to the upregulation of tight-junction markers and a reduction in inflammation.[16][17]

Experimental Protocols
In Vitro Cell-Based Reporter Gene Assay

This protocol is a general guideline for assessing the potency of GW4064 on FXR activation.

o Cell Culture: CV-1 cells are maintained in DMEM high glucose medium.[1] For transfection,
cells are plated in DMEM-F12 phenol red-free medium containing 5% charcoal/dextran-
treated fetal bovine serum.[1]

o Transfection: Co-transfect cells with an FXR expression vector, an RXR expression vector,
and a reporter plasmid containing FXREs upstream of a luciferase gene. A control plasmid
(e.g., expressing B-galactosidase or Renilla luciferase) should be included for normalization
of transfection efficiency.

o Treatment: Following transfection, treat the cells with varying concentrations of GW4064
(e.g., from 1 nM to 10 uM) or vehicle control (DMSO) for 24 hours.

» Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer
according to the manufacturer's instructions.

o Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the
normalized data against the logarithm of the GW4064 concentration and fit to a sigmoidal
dose-response curve to determine the ECso value.
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Workflow for an in vitro FXR reporter gene assay.
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In Vivo Study in a Diet-Induced Obesity Mouse Model

This protocol outlines a typical in vivo experiment to evaluate the effects of GW4064 on
metabolic parameters.

e Animal Model: Use male C57BL/6 mice.
e Diet: Feed mice a high-fat diet (HFD) to induce obesity and hepatic steatosis.

o Treatment: After a period of HFD feeding, divide the mice into two groups: one receiving
daily oral gavage of GW4064 (e.g., 30 mg/kg) and a control group receiving the vehicle (e.g.,
corn oil or 0.5% methylcellulose).[1][3]

» Monitoring: Monitor body weight, food intake, and other relevant physiological parameters
throughout the study.

» Terminal Procedures: At the end of the study, collect blood samples for analysis of serum
triglycerides, cholesterol, and glucose.[3] Euthanize the mice and harvest livers for
histological analysis (e.g., H&E and Oil Red O staining) and gene expression analysis (e.g.,
gPCR for CD36, SREBP-1c).[3]

o Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treated
and control groups.

Analytical Methods

The identity and purity of GW4064 can be confirmed using standard analytical techniques.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and *C NMR can be used to
elucidate the chemical structure of the molecule.[18][19]

e High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the
purity of the compound.[19]

e Mass Spectrometry (MS): MS is used to confirm the molecular weight of GW4064.[19]

Limitations and Considerations
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Despite its utility as a research tool, GW4064 has several limitations that have hindered its
development as a therapeutic agent:

e Poor Pharmacokinetics: GW4064 has low oral bioavailability and a short half-life in vivo.[1][6]

» Potential Toxicity: The stilbene pharmacophore in GW4064 may be associated with toxicity.

[6]
e UV Light Instability: The compound is sensitive to UV light.[6]

o Off-Target Effects: As discussed, GW4064's interactions with GPCRs can complicate the
interpretation of experimental data.[13][14]

These limitations have spurred the development of second-generation FXR agonists with
improved pharmacokinetic and safety profiles.[5]

Conclusion

GW4064 remains an indispensable tool for researchers investigating the multifaceted roles of
the Farnesoid X Receptor. Its high potency and selectivity for FXR allow for the targeted
exploration of this signaling pathway in a wide range of biological contexts. However, a
thorough understanding of its limitations, including its pharmacokinetic properties and potential
off-target effects, is crucial for the rigorous design and interpretation of experiments. This guide
provides a foundational resource for scientists and drug development professionals utilizing
GW4064 in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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